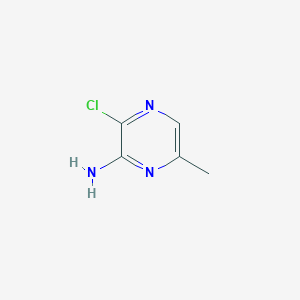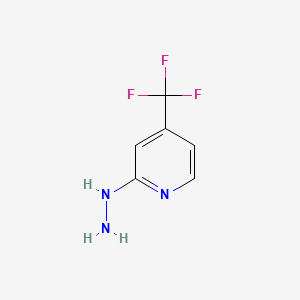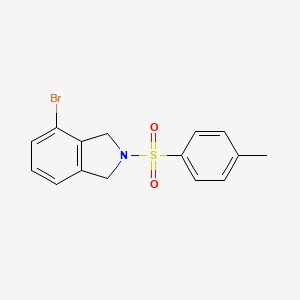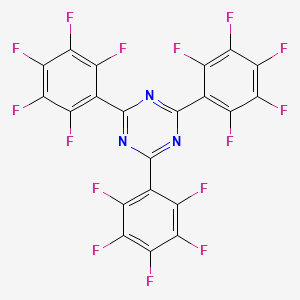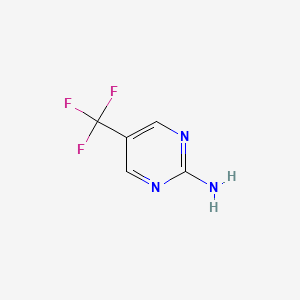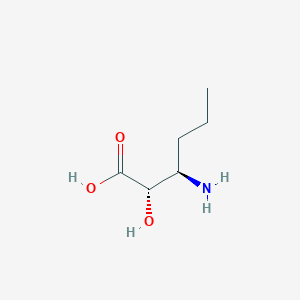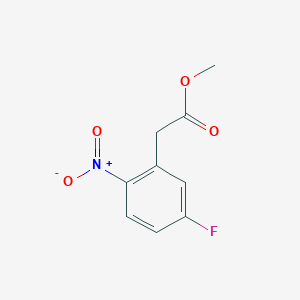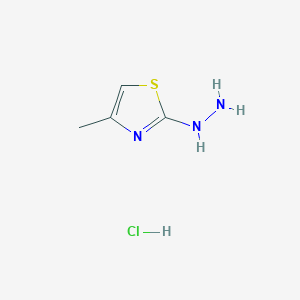![molecular formula C5H5N3 B1316435 2-[(Methylamino)methylene]propanedinitrile CAS No. 79080-32-3](/img/structure/B1316435.png)
2-[(Methylamino)methylene]propanedinitrile
Vue d'ensemble
Description
“2-[(Methylamino)methylene]propanedinitrile” is a chemical compound with the CAS Number: 79080-32-3 . It has a molecular weight of 107.11 g/mol and its IUPAC name is 2-[(methylamino)methylene]malononitrile .
Molecular Structure Analysis
The molecular formula of “2-[(Methylamino)methylene]propanedinitrile” is C5H5N3 . The InChI Code is 1S/C5H5N3/c1-8-4-5(2-6)3-7/h4,8H,1H3 . It contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 triple bonds, 1 secondary amine (aliphatic), and 2 nitriles (aliphatic) .Applications De Recherche Scientifique
Structural Properties and Chemical Behavior
The compound 2-[(Methylamino)methylene]propanedinitrile demonstrates intriguing chemical behavior, particularly in the context of its structural properties and rotational dynamics. Notably, research highlighted the rotational barriers around the carbon-amino-nitrogen bond in various substituted derivatives of this compound, attributing the phenomena to factors such as steric strain and ground state energy variations. Structural insights were enriched through methods like dynamic 1H NMR spectroscopy and X-ray crystallography, alongside quantum chemical computations to elucidate the nuances of these molecular rotations (Karlsen et al., 2002).
Photophysical and Photoelectric Properties
The compound's utility extends to its photophysical and photoelectric attributes, as evidenced by a specific derivative's ability to form stable films and exhibit significant anodic photocurrent under white light, without a bias voltage. This finding is pivotal for applications involving light intensity and photocurrent, offering insights into the compound's potential in photoelectric devices (Di et al., 2010).
Computational and Structural Studies
Further research delves into computational and structural studies, where compounds involving 2-[(Methylamino)methylene]propanedinitrile have been characterized using various spectroscopic techniques and X-ray diffraction. These studies provide a deep understanding of molecular geometry and bonding, crucial for material science and molecular engineering applications (Nycz et al., 2011).
Antibacterial Applications
In the realm of pharmacology and beyond the scope of typical drug use, derivatives of 2-[(Methylamino)methylene]propanedinitrile have shown promising results in antibacterial activities. Notably, certain synthesized compounds demonstrated significant inhibition against various bacteria, providing a potential pathway for developing new antibacterial agents (Al-Adiwish et al., 2012).
Optical Recognition
Another fascinating application is in the field of optical recognition, where derivatives of the compound have been utilized for the selective detection of ions in aqueous solutions. The dual-modal response of these compounds in optical recognition processes underscores their potential in environmental monitoring and analytical chemistry (Tang et al., 2012).
Synthesis and Characterization
The compound's derivatives have also been synthesized and characterized for applications in various fields, including metal coordination chemistry. This research often involves studying the crystal structure and analyzing the interactions within the molecules, paving the way for materials science and coordination chemistry advancements (Halimehjani et al., 2015).
Propriétés
IUPAC Name |
2-(methylaminomethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7/h4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVMGKFLLMYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508790 | |
| Record name | [(Methylamino)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methylamino)methylene]propanedinitrile | |
CAS RN |
79080-32-3 | |
| Record name | 2-[(Methylamino)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79080-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(Methylamino)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



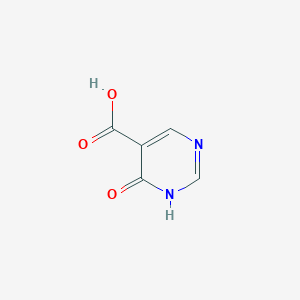
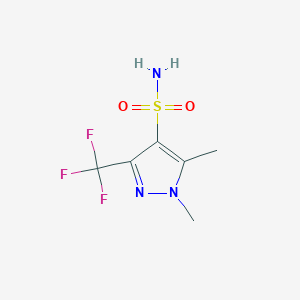
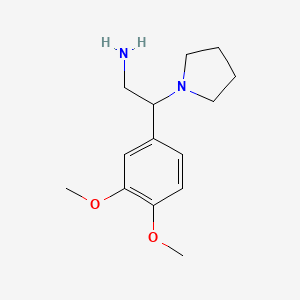
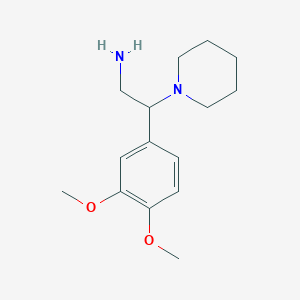
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)
